molecular formula C16H16N6O B2988038 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide CAS No. 1396624-52-4

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide

Cat. No.: B2988038
CAS No.: 1396624-52-4
M. Wt: 308.345
InChI Key: FKDSQSOPZDDOOT-UHFFFAOYSA-N
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Description

“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide” is a compound that contains a pyrimidine ring, which is found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Antibacterial Activity

A study synthesized a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including compounds structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide, and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound showed promising antibacterial activity, highlighting the potential use of such derivatives in developing new antibacterial agents (Bheemanapalli et al., 2008).

Corrosion Inhibition

Nicotinamide derivatives, including structures similar to the specified compound, have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. The study found that these compounds effectively inhibit corrosion, suggesting their application in protecting industrial materials (Chakravarthy et al., 2014).

Metabolism and Biochemical Roles

Research into the metabolism of nicotinamide and its derivatives has shown that these compounds play crucial roles in cellular bioenergetics and are involved in numerous oxidation-reduction reactions in mammalian systems. Nicotinamide derivatives are essential for converting nicotinamide to nicotinamide adenine dinucleotide, a critical molecule in cellular metabolism, indicating their significance in biological processes and potential therapeutic applications (Tolstikov et al., 2014).

Anti-Fibrosis Activity

A study on novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to the specified compound, revealed that several of these compounds exhibit significant anti-fibrotic activities. This suggests their potential in developing new treatments for fibrosis, showcasing another avenue of research and application for nicotinamide derivatives (Gu et al., 2020).

Enzyme Inhibition

Nicotinic acid and its amide, nicotinamide, have been studied for their ability to inhibit human P450 enzymes at therapeutic concentrations. Given the structural similarities, derivatives like this compound could also potentially influence the activity of these enzymes, indicating their relevance in pharmacology and drug development (Gaudineau & Auclair, 2004).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol . The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound interacts with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 196–198 °C , suggesting that it is stable under normal laboratory conditions

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDSQSOPZDDOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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